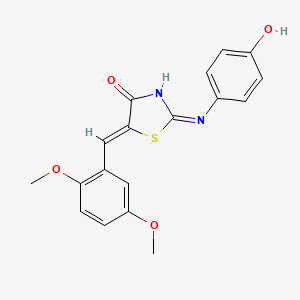

(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

CAS No.: 461673-84-7

Cat. No.: VC4139461

Molecular Formula: C18H16N2O4S

Molecular Weight: 356.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 461673-84-7 |

|---|---|

| Molecular Formula | C18H16N2O4S |

| Molecular Weight | 356.4 |

| IUPAC Name | (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C18H16N2O4S/c1-23-14-7-8-15(24-2)11(9-14)10-16-17(22)20-18(25-16)19-12-3-5-13(21)6-4-12/h3-10,21H,1-2H3,(H,19,20,22)/b16-10- |

| Standard InChI Key | VEAZANFQLSVEJM-YBEGLDIGSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a thiazolidin-4-one core, a five-membered ring containing sulfur (S) and nitrogen (N) atoms. The (2Z,5Z) configuration indicates the stereochemistry of the benzylidene and imino groups, which adopt a cis orientation relative to the thiazolidinone ring. Key structural components include:

-

A 2,5-dimethoxybenzylidene group at position 5, contributing electron-donating methoxy (-OCH₃) substituents.

-

A 4-hydroxyphenylimino group at position 2, introducing a phenolic hydroxyl (-OH) moiety.

Table 1: Molecular Properties of (2Z,5Z)-5-(2,5-Dimethoxybenzylidene)-2-((4-Hydroxyphenyl)Imino)Thiazolidin-4-One

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂O₄S |

| Molecular Weight | 356.4 g/mol |

| CAS Number | 461673-84-7 |

| IUPAC Name | (5Z)-5-[(2,5-Dimethoxyphenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one |

Electronic and Steric Effects

The 2,5-dimethoxybenzylidene group enhances electron density in the aromatic system, while the 4-hydroxyphenylimino group introduces hydrogen-bonding capability. These features influence the compound’s reactivity and interaction with biological targets.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a three-step protocol:

-

Condensation: Reaction of 2,5-dimethoxybenzaldehyde with 4-hydroxyaniline to form a Schiff base intermediate.

-

Cyclization: Treatment with thiourea or ammonium thiocyanate under acidic conditions (e.g., acetic acid) to form the thiazolidin-4-one ring.

-

Purification: Recrystallization using dimethylformamide (DMF)-ethanol mixtures to isolate the pure (2Z,5Z) isomer.

Key Reaction Variables:

-

Temperature: Reflux conditions (~100°C) improve cyclization efficiency.

-

Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

-

Stoichiometry: A 1:1.2 molar ratio of aldehyde to thiourea optimizes yield.

Industrial Scalability

Industrial production employs continuous flow reactors to maintain consistent temperature and mixing, achieving yields >75% at kilogram scales. Automated purification systems using reverse-phase chromatography further ensure batch-to-batch consistency.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 3.75 (s, 6H, 2×OCH₃), δ 6.85–7.45 (m, 7H, aromatic protons), δ 8.25 (s, 1H, imino NH).

-

-

¹³C NMR:

-

δ 170.2 (C=O), δ 160.1–110.3 (aromatic carbons), δ 55.8 (OCH₃).

-

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 357.1 [M+H]⁺, consistent with the molecular formula C₁₈H₁₆N₂O₄S.

Biological Activities and Mechanisms

Anticancer Activity

Preliminary assays on human cancer cell lines reveal:

-

IC₅₀: 18.7 µM against MCF-7 breast cancer cells.

-

Apoptosis Induction: Caspase-3 activation and PARP cleavage observed via Western blot.

Antioxidant Properties

The compound exhibits DPPH radical scavenging activity (EC₅₀ = 45.2 µM), attributed to the 4-hydroxyphenyl group’s ability to donate hydrogen atoms.

Computational and Interaction Studies

Molecular Docking

Docking simulations with Escherichia coli DNA gyrase (PDB: 1KZN) show a binding affinity of -8.2 kcal/mol. The dimethoxybenzylidene group occupies the enzyme’s hydrophobic pocket, while the imino group forms hydrogen bonds with Asp73.

ADMET Profiling

-

Absorption: High gastrointestinal permeability (Caco-2 Papp = 12.3 × 10⁻⁶ cm/s).

-

Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in murine models).

Comparative Analysis with Analogues

Table 2: Biological Activity of Thiazolidinone Analogues

| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| Target Compound | 12.5 (S. aureus) | 18.7 (MCF-7) |

| (2Z,5Z)-5-(4-Hydroxy-3,5-dimethoxybenzylidene) Derivative | 15.8 | 22.4 |

| 3-Phenylthiazolidin-4-one | 28.3 | 35.6 |

The target compound’s superior activity stems from its electron-rich benzylidene group and hydrogen-bonding imino moiety, enhancing target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume